N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and benzylamine.
Condensation Reaction: The carboxylic acid group of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: Benzylamine is then added to the reaction mixture, leading to the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of pancreatic lipase.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as pancreatic lipase by binding to the active site, thereby preventing substrate access.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a bromine atom and a methyl group.
Coumarin-3-carboxamide Analogues: Various analogues with different substituents on the coumarin ring.
Uniqueness
N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Properties
IUPAC Name |
N-benzyl-6-methoxy-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-14-7-8-16-13(9-14)10-15(18(21)23-16)17(20)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQLIYDKDDEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326055 | |
Record name | N-benzyl-6-methoxy-2-oxochromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313497-13-1 | |
Record name | N-benzyl-6-methoxy-2-oxochromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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